molecular formula C21H17N3O5S B3968969 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3968969
M. Wt: 423.4 g/mol
InChI Key: NCHLKERMDMBWOV-UHFFFAOYSA-N
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Description

5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a unique organic compound characterized by its complex structure, combining multiple functional groups. This compound finds applications in various fields including chemistry, biology, medicine, and industrial processes due to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, typically starting from commercially available precursors:

  • Step 1: Synthesis of the allyloxyphenyl derivative via nucleophilic substitution.

  • Step 2: Formation of the furoyl moiety through a Friedel-Crafts acylation reaction.

  • Step 3: Introduction of the hydroxyl group via selective oxidation.

  • Step 4: Formation of the thiadiazole ring through a cyclization reaction involving thiosemicarbazide and acetic acid under reflux.

  • Step 5: Final assembly of the pyrrol-2-one core through a condensation reaction under controlled pH and temperature.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing each step for yield and purity. This typically includes:

  • Use of batch reactors for precise temperature and time control.

  • High-performance liquid chromatography (HPLC) for purification.

  • Implementation of environmentally friendly solvents and reagents where possible.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions:

  • Oxidation: The hydroxyl and furoyl groups can undergo oxidation, forming corresponding carbonyl derivatives.

  • Reduction: Reduction of the furoyl group can yield a furyl alcohol derivative.

  • Substitution: The allyloxy group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

  • Oxidation: Formation of keto derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound serves as a key intermediate in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.

Biology

In biological research, its unique structure allows for probing enzyme active sites and studying protein-ligand interactions.

Medicine

Industry

In the industrial context, it can be used in the formulation of specialty chemicals and materials, such as high-performance polymers and organic semiconductors.

Mechanism of Action

The biological activity of 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is largely dictated by its interaction with various molecular targets:

  • Enzyme Inhibition: The thiadiazole and pyrrol-2-one cores can mimic natural substrates, inhibiting key enzymes.

  • Molecular Pathways: It affects pathways involved in cell signaling, potentially modulating kinase activities and signal transduction processes.

Comparison with Similar Compounds

Unique Features

  • The combination of furoyl, thiadiazole, and pyrrol-2-one groups confers unique properties not seen in simpler analogs.

Similar Compounds

  • 5-[4-hydroxyphenyl]-4-(2-furoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one: : Lacks the allyloxy group.

  • 4-(2-furoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-5-phenylpyrrol-2-one: : Lacks the allyloxy and methyl groups.

This detailed analysis highlights the versatility and significant potential of 5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one in various scientific and industrial applications. Hope it covers your needs!

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-3-10-28-14-8-6-13(7-9-14)17-16(18(25)15-5-4-11-29-15)19(26)20(27)24(17)21-23-22-12(2)30-21/h3-9,11,17,26H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHLKERMDMBWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-[4-(allyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

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